Tiazofurin

Catalog No.
S548867
CAS No.
60084-10-8
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiazofurin

CAS Number

60084-10-8

Product Name

Tiazofurin

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1

InChI Key

FVRDYQYEVDDKCR-DBRKOABJSA-N

SMILES

Array

solubility

Soluble in water

Synonyms

2-beta-D-ribofuranosylthiazole-4-carboxamide, 2-ribofuranosylthiazole-4-carboxamide, NSC 286193, riboxamide, tiazofurin, tiazofurin, (alpha-D)-isomer, Tiazole

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

The exact mass of the compound Tiazofurin is 260.04669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside analog and a highly specific prodrug inhibitor of inosine monophosphate dehydrogenase (IMPDH) [1]. Upon intracellular conversion to its active dinucleotide metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), it acts as an NAD+ analog to profoundly deplete cellular guanosine triphosphate (GTP) pools [1]. For scientific procurement, Tiazofurin is primarily sourced as a specialized biochemical probe for nucleotide metabolism research, a positive control for inducing erythroid differentiation in leukemia models, and a structural precursor for synthesizing hydrolysis-resistant dinucleotide analogs [2]. Its well-characterized metabolic activation pathway makes it an indispensable tool for studying NAD-dependent enzyme inhibition and oncogene downregulation.

Substituting Tiazofurin with other common IMPDH inhibitors, such as Ribavirin or Mycophenolic Acid (MPA), fundamentally alters assay mechanics and cellular responses [1]. While Ribavirin is a nucleoside analog, its active monophosphate competes at the IMP/XMP substrate site, failing to replicate the NAD+ cofactor site engagement of Tiazofurin's TAD metabolite [1]. Conversely, while MPA binds the NAD+ site, it is a non-nucleoside inhibitor that cannot be metabolically converted into a dinucleotide, rendering it useless for studies requiring intracellular NAD-analog synthesis [2]. Furthermore, Tiazofurin triggers distinct transcriptomic compensatory responses and significantly stronger differentiation in hematopoietic malignancies compared to Ribavirin, meaning generic substitution will compromise the reproducibility of leukemia differentiation assays and structural binding studies.

Distinct IMPDH Binding Site Engagement vs. Ribavirin

Tiazofurin's active metabolite (TAD) functions as a non-competitive inhibitor by binding directly to the NAD+ cofactor site of IMPDH [1]. In contrast, Ribavirin exerts its inhibitory effect via its monophosphate metabolite, which blocks the IMP-XMP substrate binding site[2]. This fundamental difference in binding topography dictates the choice of inhibitor for competitive binding assays and structural studies.

Evidence DimensionIMPDH Binding Site
Target Compound DataTiazofurin (as TAD) binds the NAD+ cofactor site.
Comparator Or BaselineRibavirin (as monophosphate) binds the IMP-XMP substrate site.
Quantified DifferenceDistinct allosteric/competitive binding mechanisms (NAD+ vs. IMP site).
ConditionsEnzymatic binding assays for IMPDH isoforms I and II.

Crucial for researchers designing competitive displacement assays or structural biology studies targeting specific IMPDH sub-domains.

Superior Transcriptomic Target Engagement in Leukemia Models

In comparative cellular assays, Tiazofurin demonstrates profound intracellular target engagement that triggers compensatory gene expression, a feature not shared by Ribavirin at equivalent concentrations [1]. Specifically, treatment of THP-1 cells with 10 μM Tiazofurin resulted in a substantial compensatory increase in IMPDH mRNA levels due to severe GTP depletion, whereas 10 μM Ribavirin treatment failed to affect these mRNA levels [1].

Evidence DimensionCompensatory IMPDH mRNA upregulation
Target Compound Data10 μM Tiazofurin induces significant IMPDH mRNA increase.
Comparator Or Baseline10 μM Ribavirin shows no effect on IMPDH mRNA levels.
Quantified DifferenceAbsolute divergence in transcriptomic compensatory response at 10 μM.
ConditionsTHP-1 human monocytic leukemia cell culture.

Validates Tiazofurin as the superior probe for studying downstream transcriptomic feedback loops driven by severe GTP depletion.

Enhanced Antiproliferative Potency in K562 Erythroleukemia Cells

Tiazofurin and its closely related C-nucleoside analogs exhibit highly potent antiproliferative and differentiation-inducing effects in human leukemia cells [1]. While Ribavirin requires a relatively high concentration (IC50 = 15 μM) to achieve significant growth inhibition in K562 cells, Tiazofurin and its optimized derivatives routinely operate at highly potent sub-micromolar to low-micromolar IC50 values (e.g., 0.15 μM for xylo-tiazofurin), driving profound down-regulation of RAS and MYC oncogenes[1], [2].

Evidence DimensionK562 Growth Inhibition (IC50)
Target Compound DataTiazofurin/analogs exhibit highly potent, often sub-micromolar IC50 in K562.
Comparator Or BaselineRibavirin IC50 = 15 μM in K562 cells.
Quantified Difference>10-fold higher potency for Tiazofurin-class compounds in driving K562 differentiation.
ConditionsK562 cell proliferation and differentiation assays (up to 120 hours).

Establishes Tiazofurin as the preferred high-potency positive control for leukemia differentiation and oncogene down-regulation assays.

Metabolic Precursor Suitability for Dinucleotide Synthesis

Unlike Mycophenolic Acid (MPA), which is a non-nucleoside inhibitor, Tiazofurin serves as a direct metabolic precursor for the intracellular synthesis of the NAD analog TAD [1]. This unique property allows chemists to use Tiazofurin as a starting material to synthesize non-hydrolyzable, phosphodiesterase-resistant dinucleotide analogs (such as beta-methylene-TAD) that maintain low nanomolar affinity for IMPDH while resisting cellular degradation [2].

Evidence DimensionDinucleotide analog formation
Target Compound DataTiazofurin is converted to TAD (an NAD analog).
Comparator Or BaselineMycophenolic Acid cannot form dinucleotides.
Quantified DifferenceBinary capability (capable vs. incapable) of forming NAD-mimicking dinucleotides.
ConditionsIntracellular metabolism or synthetic biochemical preparation.

Essential for procurement by medicinal chemists synthesizing stable, non-hydrolyzable NAD analogs for structural or in vivo studies.

Mechanistic Probing of NAD-Dependent Enzymes

Tiazofurin is the ideal choice for assays requiring a nucleoside-based inhibitor that specifically targets the NAD+ cofactor binding site of IMPDH, distinguishing it from substrate-site inhibitors like Ribavirin[1].

Leukemia Differentiation and Apoptosis Assays

Due to its potent ability to deplete GTP and down-regulate RAS/MYC oncogenes, Tiazofurin serves as a benchmark positive control in K562 and HL-60 cell culture models studying induced myeloid or erythroid differentiation [2].

Synthesis of Hydrolysis-Resistant Dinucleotides

Tiazofurin is a critical precursor for medicinal chemists developing stable, phosphodiesterase-resistant TAD analogs (e.g., beta-methylene-TAD) for advanced structural biology and prolonged in vitro target engagement studies[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

260.04669266 Da

Monoisotopic Mass

260.04669266 Da

Heavy Atom Count

17

LogP

-1.73 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULJ82834RE

Pharmacology

Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity. Tiazofurin (TR) is anabolized intracellularly to an analogue of NAD, tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH); IMPDH is the rate-limiting enzyme for de novo purine synthesis. Inhibition of IMPDH results in reduced levels of guanylates, resulting in the inhibition tumor cell growth in vitro and in vivo. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX18 - Tiazofurine

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
IMPDH [HSA:3614 3615] [KO:K00088]

Other CAS

60084-10-8

Wikipedia

Tiazofurin

Stability Shelf Life

Bulk: The compound was stable through 30 days at 60 °C in the dark (HPLC). Solution: In water < 1% decomposition occurs through 24 hours (HPLC).

Dates

Last modified: 08-15-2023
1: Popsavin M, Spaić S, Svirčev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and in vitro antitumour screening of 2-(β-D-xylofuranosyl)thiazole-4-carboxamide and two novel tiazofurin analogues with substituted tetrahydrofurodioxol moiety as a sugar mimic. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6700-4. doi: 10.1016/j.bmcl.2012.08.093. Epub 2012 Sep 3. PubMed PMID: 23010263.
2: Mironiuk-Puchalska E, Koszytkowska-Stawińska M, Sas W, De Clercq E, Naesens L. Synthesis of novel aza-analogues of tiazofurin with 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] framework as sugar mimic. Nucleosides Nucleotides Nucleic Acids. 2012;31(1):72-84. doi: 10.1080/15257770.2011.643848. PubMed PMID: 22257212.
3: Stojkov D, Lavrnja I, Pekovic S, Dacic S, Bjelobaba I, Mostarica-Stojkovic M, Stosic-Grujicic S, Jovanovic S, Nedeljkovic N, Rakic L, Stojiljkovic M. Therapeutic effects of combined treatment with ribavirin and tiazofurin on experimental autoimmune encephalomyelitis development: clinical and histopathological evaluation. J Neurol Sci. 2008 Apr 15;267(1-2):76-85. Epub 2007 Nov 8. PubMed PMID: 17996253.
4: Popsavin M, Spaić S, Svircev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and antitumour activity of new tiazofurin analogues bearing a 2,3-anhydro functionality in the furanose ring. Bioorg Med Chem Lett. 2007 Aug 1;17(15):4123-7. Epub 2007 May 23. PubMed PMID: 17543526.
5: Panattoni A, D'Anna F, Triolo E. Antiviral activity of tiazofurin and mycophenolic acid against Grapevine leafroll-associated virus 3 in Vitis vinifera explants. Antiviral Res. 2007 Mar;73(3):206-11. Epub 2006 Nov 3. PubMed PMID: 17125850.
6: Horvath Z, Saiko P, Illmer C, Madlener S, Hoechtl T, Bauer W, Erker T, Jaeger W, Fritzer-Szekeres M, Szekeres T. Resveratrol, an ingredient of wine, acts synergistically with Ara-C and tiazofurin in HL-60 human promyelocytic leukemia cells. Nucleosides Nucleotides Nucleic Acids. 2006;25(9-11):1019-24. PubMed PMID: 17065057.
7: Popsavin M, Spaić S, Svircev M, Kojić V, Bogdanović G, Popsavin V. 2-(3-Amino-3-deoxy-beta-D-xylofuranosyl)thiazole-4-carboxamide: a new tiazofurin analogue with potent antitumour activity. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5317-20. PubMed PMID: 16908146.
8: Pejanović V, Piperski V, Ugljesić-Kilibarda D, Tasić J, Dacević M, Medić-Mijacević L, Gunić E, Popsavin M, Popsavin V. Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. Eur J Med Chem. 2006 Apr;41(4):503-12. Epub 2006 Mar 7. PubMed PMID: 16519966.
9: Popsavin M, Torović L, Svircev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and antiproliferative activity of two new tiazofurin analogues with 2'-amido functionalities. Bioorg Med Chem Lett. 2006 May 15;16(10):2773-6. Epub 2006 Feb 21. PubMed PMID: 16495053.
10: Chun MW, Kim MJ, Shin JH, Jeong LS. Synthesis of 3'-deoxy-3'-C-hydroxymethyl analogues of tiazofurin and ribavirin. Nucleosides Nucleotides Nucleic Acids. 2005;24(5-7):975-7. PubMed PMID: 16248075.

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